Motapizone
Overview
Description
Motapizone is a selective phosphodiesterase type 3 (PDE3) inhibitor known for its potent cardiovascular and antithrombotic properties. It is a pyridazinone derivative that has been studied for its ability to reduce blood pressure and inhibit platelet aggregation .
Preparation Methods
The synthesis of motapizone involves several key steps. The reaction of 4-bromo-2-thiophienecarboxaldehyde with imidazole yields 4-(1H-imidazol-1-yl)-2-thiophenecarboxaldehyde. This intermediate undergoes a cyanide-catalyzed conjugate addition to 2-butenenitrile in dimethylformamide (DMF), resulting in the formation of 4-[4-(1H-imidazol-1-yl)-2-thienyl]-3-methyl . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Motapizone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Motapizone has been extensively studied for its applications in various fields:
Biology: Investigated for its role in modulating cellular signaling pathways involving cAMP.
Medicine: Explored for its potential in treating cardiovascular diseases, pulmonary hypertension, and other conditions related to platelet aggregation
Industry: Utilized in research and development for new therapeutic agents targeting PDE3.
Mechanism of Action
Motapizone exerts its effects by selectively inhibiting PDE3, an enzyme responsible for the hydrolytic breakdown of cAMP. By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to various physiological effects such as vasodilation, reduced platelet aggregation, and modulation of inflammatory responses . The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway, which plays a crucial role in mediating these effects .
Comparison with Similar Compounds
Motapizone is unique among PDE3 inhibitors due to its specific chemical structure and potent inhibitory effects. Similar compounds include:
Sildenafil: A PDE5 inhibitor with some overlapping effects on cAMP levels.
Rolipram: A PDE4 inhibitor known for its anti-inflammatory properties.
8-Methoxymethyl-IBMX: A PDE1 inhibitor with distinct effects on cAMP and cyclic guanosine monophosphate (cGMP) levels.
This compound’s uniqueness lies in its selective inhibition of PDE3, making it particularly effective in cardiovascular and antithrombotic applications .
Properties
IUPAC Name |
3-(4-imidazol-1-ylthiophen-2-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-8-4-11(17)14-15-12(8)10-5-9(6-18-10)16-3-2-13-7-16/h2-3,5-8H,4H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVRBCDMFKOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=CS2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869061 | |
Record name | 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90697-57-7 | |
Record name | Motapizone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090697577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOTAPIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A61P8A37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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